Zinkbromid-Dihydrat

Übersicht

Beschreibung

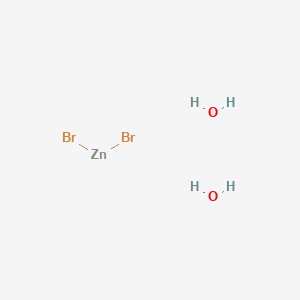

Zinc bromide dihydrate, also known as zinc bromide dihydrate, is a chemical compound with the formula ZnBr₂·2H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Zinc bromide dihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a source of zinc ions.

Medicine: Investigated for its potential use in pharmaceuticals and as a radiopaque agent in medical imaging.

Industry: Utilized in the production of other zinc compounds and as a component in certain types of batteries.

Wirkmechanismus

Target of Action

Zinc bromide dihydrate (ZnBr2·2H2O) is an inorganic compound It is known to interact with water and other solvents due to its high solubility .

Mode of Action

Zinc bromide dihydrate is a colorless salt that shares many properties with zinc chloride (ZnCl2), namely a high solubility in water forming acidic solutions, and good solubility in organic solvents . It is hygroscopic and forms a dihydrate ZnBr2·2H2O . The compound can be prepared by treating zinc oxide or zinc metal with hydrobromic acid .

Biochemical Pathways

Zinc, one of its constituents, plays a crucial role in various physiological, biochemical, and molecular processes in the body . Zinc is involved in a variety of biological processes, as a structural, catalytic, and intracellular and inter-cellular signaling component .

Pharmacokinetics

Due to its high solubility in water, it is likely to be rapidly absorbed and distributed in the body if ingested or applied topically .

Result of Action

For example, it is used in oil and natural gas wells to displace drilling mud when transitioning from the drilling phase to the completion phase or in well workover operations . It is also used as the electrolyte in the zinc bromide battery .

Action Environment

The action of zinc bromide dihydrate is influenced by environmental factors such as temperature and the presence of water. It is hygroscopic, meaning it absorbs water from the environment, which can affect its physical and chemical properties . Its solubility increases with temperature, which can influence its behavior in different environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc bromide dihydrate can be synthesized through the reaction of zinc oxide or zinc metal with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The general reaction is as follows: [ \text{ZnO} + 2\text{HBr} \rightarrow \text{ZnBr}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, dibromozinc;dihydrate is produced by dissolving zinc metal in hydrobromic acid, followed by crystallization to obtain the dihydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Zinc bromide dihydrate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the bromide ions are replaced by other anions.

Complexation Reactions: It forms complexes with various ligands, which can alter its reactivity and solubility.

Common Reagents and Conditions

Common reagents used in reactions with dibromozinc;dihydrate include:

Ligands: Such as ammonia, ethylenediamine, and other chelating agents.

Solvents: Water and organic solvents like ethanol and acetone.

Major Products Formed

The major products formed from reactions involving dibromozinc;dihydrate depend on the specific reagents and conditions used. For example, reacting it with ammonia can form zinc-ammonia complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc chloride (ZnCl₂): Similar in structure but contains chloride ions instead of bromide.

Zinc iodide (ZnI₂): Contains iodide ions and has different solubility and reactivity properties.

Zinc sulfate (ZnSO₄): Contains sulfate ions and is commonly used in agriculture and medicine.

Uniqueness

Zinc bromide dihydrate is unique due to its specific combination of zinc and bromide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to form complexes with various ligands make it particularly useful in a range of applications.

Biologische Aktivität

Zinc bromide dihydrate (ZnBr₂·2H₂O) is an inorganic compound that has garnered attention for its diverse applications and biological activities. This article explores its biological activity, including toxicological properties, potential therapeutic uses, and relevant research findings.

Zinc bromide dihydrate appears as a colorless or white crystalline solid and is highly soluble in water. It is formed through the reaction of zinc oxide or zinc metal with hydrobromic acid in the presence of water:

The structure consists of octahedral complexes of zinc surrounded by water molecules, which contributes to its unique physical and chemical properties .

Toxicological Properties

Zinc bromide dihydrate exhibits significant toxicological properties :

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact. Inhalation may irritate the respiratory tract .

- Aquatic Toxicity : It is classified as very toxic to aquatic organisms, indicating a risk to environmental health .

Antimicrobial Effects

Research indicates that zinc compounds, including zinc bromide dihydrate, exhibit antimicrobial activity. Zinc ions can disrupt cellular processes in bacteria, leading to cell death. This property has potential applications in developing antimicrobial agents .

Role in Cellular Processes

Zinc is a crucial trace element involved in various physiological processes:

- Cell Growth and Development : Zinc plays a vital role in cellular signaling, differentiation, and proliferation.

- Antioxidant Responses : It acts as a cofactor for over 300 enzymes, contributing to antioxidant defenses and DNA repair mechanisms .

Study on Zinc Bromide in Wastewater Treatment

A study investigated the effects of zinc bromide on wastewater treatment processes. The addition of surfactants was found to enhance the treatment efficiency by modifying the properties of nanoparticles formed during the process. This highlights the compound's potential utility beyond traditional applications .

Zinc-Bromine Redox Flow Batteries

Zinc bromide dihydrate is utilized in redox flow batteries due to its electrochemical properties. Research demonstrated that controlling electrolyte circulation rates could minimize zinc dendrite formation, enhancing battery stability . This application underscores its significance in energy storage technologies.

Comparative Analysis with Other Zinc Compounds

The following table summarizes key properties of zinc bromide dihydrate compared to other zinc compounds:

| Compound | Chemical Formula | Solubility | Biological Activity |

|---|---|---|---|

| Zinc Bromide Dihydrate | ZnBr₂·2H₂O | Highly soluble | Antimicrobial, toxic to aquatic life |

| Zinc Chloride | ZnCl₂ | Highly soluble | Antimicrobial |

| Zinc Iodide | ZnI₂ | Less soluble | Limited biological activity |

| Zinc Fluoride | ZnF₂ | Low solubility | Used in dental applications |

Eigenschaften

IUPAC Name |

dibromozinc;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOPMOPSWFFLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Zn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584238 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-13-6 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromozinc;dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.